tert-Butyl 6-acetyl-3,4-dihydro-1,5-naphthyridine-1(2H)-carboxylate
Description
Properties
Molecular Formula |
C15H20N2O3 |
|---|---|
Molecular Weight |
276.33 g/mol |
IUPAC Name |
tert-butyl 6-acetyl-3,4-dihydro-2H-1,5-naphthyridine-1-carboxylate |
InChI |
InChI=1S/C15H20N2O3/c1-10(18)11-7-8-13-12(16-11)6-5-9-17(13)14(19)20-15(2,3)4/h7-8H,5-6,9H2,1-4H3 |
InChI Key |
WMBSQWARVZQOMU-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)C1=NC2=C(C=C1)N(CCC2)C(=O)OC(C)(C)C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-Butyl 6-acetyl-3,4-dihydro-1,5-naphthyridine-1(2H)-carboxylate typically involves multi-step organic reactions. A common synthetic route may include:
Formation of the naphthyridine core: This can be achieved through cyclization reactions involving appropriate precursors.
Introduction of the acetyl group: Acetylation reactions using acetic anhydride or acetyl chloride in the presence of a base.
Esterification: The tert-butyl ester group can be introduced via esterification reactions using tert-butyl alcohol and an acid catalyst.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Nucleophilic Substitution Reactions
The naphthyridine core and acetyl group provide sites for nucleophilic attack. Key reactions include:
The acetyl group at position 6 is susceptible to nucleophilic displacement under basic conditions, forming amides or esters. The naphthyridine ring’s electron-deficient nature facilitates aromatic nucleophilic substitution at positions activated by adjacent nitrogen atoms .
Electrophilic Aromatic Substitution
The dihydro-1,5-naphthyridine moiety allows electrophilic reactions under controlled conditions:
| Reaction Type | Reagents/Conditions | Products/Outcomes |
|---|---|---|
| Nitration | HNO₃/H₂SO₄, 0–5°C | Nitro derivatives at position 3 or 7 . |
| Sulfonation | SO₃/H₂SO₄ | Sulfonic acid derivatives . |
Electrophilic substitutions typically occur at positions ortho or para to the nitrogen atoms. Steric hindrance from the tert-butyl group may direct reactivity toward less hindered sites.
Cyclization and Ring-Opening Reactions
The acetyl group and dihydro ring enable cycloadditions and annulations:
For example, treatment with aromatic aldehydes and Lewis acids like BF₃·Et₂O promotes Friedländer-type cyclization, forming fused heterocycles . The acetyl group acts as a reactive ketone component in these transformations.
Functional Group Transformations
The acetyl substituent undergoes standard ketone reactions:
Reduction of the acetyl group yields a chiral alcohol, while condensation with hydrazines generates hydrazones for further heterocyclic synthesis .
Deprotection and Rearrangement
The tert-butyl carbamate (Boc) group is cleaved under acidic conditions:
| Reaction Type | Reagents/Conditions | Products/Outcomes |
|---|---|---|
| Boc deprotection | HCl/dioxane or TFA/CH₂Cl₂ | Free amine (3,4-dihydro-1,5-naphthyridine derivative) . |
Deprotection exposes the secondary amine, enabling further functionalization (e.g., acylation, alkylation) . The tert-butyl group’s removal increases solubility in polar solvents.
Metal-Mediated Reactions
The nitrogen-rich structure participates in coordination chemistry:
Transition metals such as palladium or copper facilitate coupling reactions at halogenated positions (if present). Trifluoromethylation under HF activation introduces CF₃ groups selectively .
Stability and Side Reactions
The compound’s stability is pH-dependent:
Scientific Research Applications
Synthesis Techniques
Recent advancements in synthetic methods have enhanced the accessibility of tert-butyl 6-acetyl-3,4-dihydro-1,5-naphthyridine-1(2H)-carboxylate. Notably, a gram-scale synthesis utilizing biocompatible ionic liquids has been reported, which simplifies the reaction process and improves product yield . This method employs choline hydroxide as a catalyst in water, highlighting a shift towards greener chemistry.
Anticancer Properties
Research indicates that derivatives of naphthyridines exhibit significant anticancer activity. For example, compounds related to tert-butyl 6-acetyl-3,4-dihydro-1,5-naphthyridine have been shown to inhibit various cancer cell lines effectively. A study demonstrated that certain naphthyridine derivatives achieved IC50 values in the low micromolar range against multiple cancer cell lines, suggesting their potential as anticancer agents .
Anti-inflammatory Effects
In addition to anticancer properties, this compound and its derivatives have shown promising anti-inflammatory effects. They act as selective inhibitors of cyclooxygenase enzymes (COX), which play a crucial role in inflammation pathways. The selectivity index for some derivatives was reported to be significantly higher than traditional anti-inflammatory drugs like celecoxib .
Case Studies and Research Findings
- Synthesis and Evaluation : A comprehensive study synthesized various naphthyridine derivatives and evaluated their biological activities against cancer cell lines such as A549 and MCF-7. The results indicated that specific modifications to the naphthyridine structure enhance anticancer potency .
- Molecular Docking Studies : Molecular docking simulations have been employed to predict the binding affinity of these compounds to target proteins involved in cancer progression. These studies provide insights into the mechanism of action and guide further modifications for improved efficacy .
- Toxicity Assessments : Toxicity studies are essential for evaluating the safety profile of new compounds. Preliminary assessments of related naphthyridine derivatives indicated acceptable toxicity levels in non-cancerous cell lines, which is crucial for their development as therapeutic agents .
Summary Table of Biological Activities
Mechanism of Action
The mechanism of action of tert-Butyl 6-acetyl-3,4-dihydro-1,5-naphthyridine-1(2H)-carboxylate involves its interaction with specific molecular targets. These may include enzymes, receptors, or other proteins. The compound may modulate the activity of these targets, leading to various biological effects. The exact pathways involved would depend on the specific application and context of use.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Group Variations
The target compound is compared below with structurally related naphthyridine and bicyclic derivatives, focusing on substituent effects and physicochemical properties.
Commercial and Research Relevance
- Availability: While the bromo derivative remains commercially available (Apollo Scientific), the aminocyclopropyl analog’s discontinuation underscores the importance of substituent choice in product viability .
- Structural Analogues: Naphthalenone derivatives (e.g., 6-acetyl-3,4-dihydro-naphthalenones) share functional groups but lack the naphthyridine’s nitrogen-rich core, limiting direct comparability in medicinal chemistry .
Biological Activity
Introduction
tert-Butyl 6-acetyl-3,4-dihydro-1,5-naphthyridine-1(2H)-carboxylate (CAS No. 2314393-87-6) is a compound belonging to the naphthyridine family, which has garnered interest for its potential biological activities. This article provides an overview of its biological activity, supported by relevant research findings and case studies.
Chemical Properties
- Molecular Formula : C15H20N2O3
- Molar Mass : 276.33 g/mol
- Density : 1.154 g/cm³ (predicted)
- Boiling Point : 420.7 °C (predicted)
- pKa : 3.24 (predicted) .
Biological Activities
The biological activities of naphthyridine derivatives, including this compound, have been explored in various studies:
Anticancer Activity
Naphthyridine derivatives have shown significant anticancer properties. For instance, compounds from the naphthyridine family have been reported to induce apoptosis in cancer cells and inhibit tumor growth through various mechanisms:
- Mechanism of Action :
Case Study: Canthinone Derivative
A related compound, canthin-6-one, demonstrated the ability to reduce pro-inflammatory mediators and oxidative stress in rat models of colitis. This suggests that similar naphthyridine derivatives may also possess anti-inflammatory properties that could complement their anticancer effects .
Neuroprotective Effects
Naphthyridine derivatives have been studied for their neuroprotective effects. They may exhibit psychotropic activities that could be beneficial in treating neurological disorders. The structural characteristics of these compounds allow them to interact with neurotransmitter systems, potentially influencing mood and cognition .
Antimicrobial Activity
Some studies indicate that naphthyridine derivatives possess antimicrobial properties against various pathogens. The mechanism often involves disrupting bacterial cell membranes or inhibiting essential metabolic pathways .
Summary of Biological Activities
| Biological Activity | Observations/Findings |
|---|---|
| Anticancer | Induces apoptosis; inhibits tumor growth |
| Neuroprotective | Potential effects on neurotransmitter systems |
| Antimicrobial | Effective against various pathogens |
Research Findings
Recent literature highlights the potential of naphthyridine derivatives in drug discovery:
- Cytotoxicity Studies : In vitro studies have shown that certain naphthyridine compounds exhibit cytotoxic effects against human cancer cell lines with IC50 values indicating significant potency .
- Mechanistic Insights : Research indicates that these compounds may exert their effects through multiple pathways, including apoptosis induction and cell cycle modulation .
- Comparative Studies : Other derivatives within the naphthyridine class have been compared for their biological efficacy, revealing that modifications in their chemical structure can enhance or diminish their biological activities .
This compound represents a promising candidate for further research due to its diverse biological activities. Continued exploration into its mechanisms of action and potential therapeutic applications is warranted to fully understand its capabilities in pharmacology.
Q & A
Q. What are the standard synthetic routes for tert-butyl 6-acetyl-3,4-dihydro-1,5-naphthyridine-1(2H)-carboxylate?
The compound is typically synthesized via multi-step protocols involving:
- Boc protection : Introduction of the tert-butoxycarbonyl (Boc) group to stabilize reactive intermediates, as seen in analogous dihydro-naphthyridine derivatives .
- Acetylation : Selective acetylation at the 6-position using acetylating agents under anhydrous conditions, monitored by TLC or HPLC .
- Cyclization : Formation of the 1,5-naphthyridine core via thermal or catalytic cyclization, with yields optimized by controlling reaction time and temperature (e.g., 80–100°C in 1,4-dioxane) . Key Data :
| Step | Reagents/Conditions | Yield (%) | Reference |
|---|---|---|---|
| Boc Protection | Boc₂O, DMAP, DCM | 85–90 | |
| Acetylation | AcCl, pyridine | 75–80 |
Q. Which spectroscopic techniques are critical for characterizing this compound?
- NMR Spectroscopy : ¹H/¹³C NMR for confirming regiochemistry (e.g., acetyl group at C6) and Boc group integrity. Typical signals include tert-butyl protons at δ 1.49 (s, 9H) and acetyl protons at δ 2.35 (s, 3H) .
- IR Spectroscopy : Stretching vibrations for carbonyl groups (C=O) at ~1700 cm⁻¹ and C-O (Boc) at ~1250 cm⁻¹ .
- Mass Spectrometry : High-resolution MS (HRMS) to verify molecular weight (e.g., [M+Na⁺] = 378.0576) .
Q. What safety protocols are essential when handling this compound?
- Ventilation : Use fume hoods to avoid inhalation of dust or vapors .
- PPE : Wear nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact .
- Storage : Keep in airtight containers at 2–8°C, away from heat sources .
Advanced Research Questions
Q. How can contradictions in spectroscopic data during structure elucidation be resolved?
- Cross-Validation : Combine NMR with X-ray crystallography (e.g., SHELX software ) to confirm molecular geometry. For example, discrepancies in diastereotopic proton assignments can be resolved via single-crystal diffraction .
- Dynamic NMR : Use variable-temperature ¹H NMR to study conformational changes affecting splitting patterns .
Q. What strategies optimize the yield of the acetylation step in synthesis?
- Catalysis : Introduce DMAP (4-dimethylaminopyridine) to enhance acetyl group transfer efficiency .
- Solvent Selection : Polar aprotic solvents (e.g., DMF) improve reagent solubility but may require strict moisture control .
- Reaction Monitoring : Real-time FTIR or in-situ NMR to track acetyl incorporation and minimize side reactions .
Q. How can computational modeling aid in predicting reactivity or stability?
- DFT Calculations : Model transition states for cyclization steps to identify energy barriers and optimal conditions (e.g., B3LYP/6-31G* level) .
- Molecular Dynamics : Simulate solvent effects on Boc group stability, correlating with experimental degradation studies .
Data Contradiction Analysis
Q. How to address inconsistent mass spectrometry results?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
